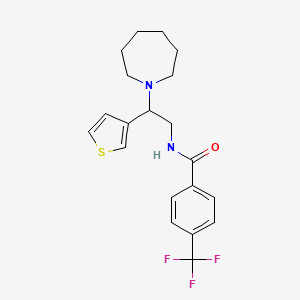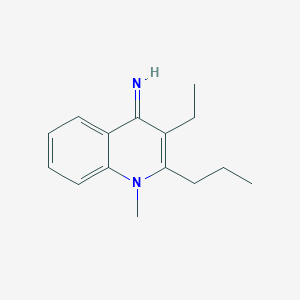![molecular formula C17H17N3O4S B10796725 3-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(2-methoxybenzyl)propanamide](/img/structure/B10796725.png)
3-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(2-methoxybenzyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMV019066 is a compound that belongs to the class of quinazolinediones, which are known for their wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties . This compound has shown promising antimalarial activity and low toxicity, making it a significant candidate for further research and development .
Preparation Methods
The synthesis of MMV019066 involves a series of steps that include the use of low-cost chemicals and greener alternatives when possible . The synthetic route typically involves the following steps:
Formation of the quinazolinedione core: This is achieved through a series of condensation reactions.
Introduction of functional groups: Various functional groups are introduced to enhance the biological activity of the compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial production methods for MMV019066 would likely involve scaling up these synthetic routes while ensuring cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
MMV019066 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
MMV019066 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of quinazolinediones.
Biology: It is used in studies related to cell biology and biochemistry, particularly in understanding its effects on cellular processes.
Medicine: MMV019066 has shown promising antimalarial activity and is being studied for its potential use in treating malaria.
Industry: The compound’s unique properties make it a candidate for various industrial applications, including the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of MMV019066 involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the growth of the malaria parasite by targeting key enzymes involved in the parasite’s metabolic processes . The compound’s antimalarial activity is attributed to its ability to disrupt the parasite’s life cycle, leading to its death .
Comparison with Similar Compounds
MMV019066 is similar to other quinazolinedione-based compounds such as MMV665916 and MMV665878 . it stands out due to its unique combination of high antimalarial activity and low toxicity . Other similar compounds include:
MMV665916: Another quinazolinedione with antimalarial activity.
MMV665878: A quinazolinedione with similar biological properties.
These compounds share a common quinazolinedione core but differ in their functional groups and overall biological activity.
Properties
Molecular Formula |
C17H17N3O4S |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
3-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-[(2-methoxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C17H17N3O4S/c1-24-13-5-3-2-4-11(13)10-18-14(21)6-8-20-16(22)15-12(7-9-25-15)19-17(20)23/h2-5,7,9H,6,8,10H2,1H3,(H,18,21)(H,19,23) |
InChI Key |
ALGPHOUNWIZIOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CCN2C(=O)C3=C(C=CS3)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(methylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B10796652.png)

![Ethyl 7-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylate](/img/structure/B10796664.png)
![3-(3,4-dimethoxyphenyl)-10-hexanoyl-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10796679.png)
![8-fluoro-N-[3-(morpholin-4-yl)propyl]-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B10796681.png)
![5-[[1-(4-Chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-3-cyclopentyl-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B10796689.png)

![5-(5-bromo-2-methoxyphenyl)-2-phenyl-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one](/img/structure/B10796701.png)

![N-(3,5-dimethylphenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B10796710.png)

![N-[4-[C-methyl-N-[(2-phenylcyclopropanecarbonyl)amino]carbonimidoyl]phenyl]furan-2-carboxamide](/img/structure/B10796749.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-N-methyl-5,5-dioxo-4,5-dihydro-5lambda-thieno[3,2-c]thiochromene-2-carboxamide](/img/structure/B10796750.png)
